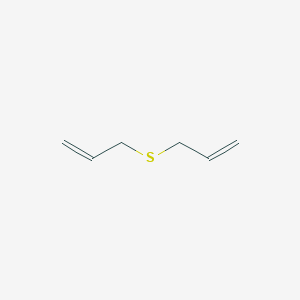

Diallyl sulfide

Description

Properties

IUPAC Name |

3-prop-2-enylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJVUCKUDDKUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060470 | |

| Record name | 3-(Prop-2-en-1-ylsulfanyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a garlic odor; [Hawley], Liquid, colourless to pale yellow liquid with garlic odour | |

| Record name | Allyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Di-2-propenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Allyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

139 °C, 138.00 to 139.00 °C. @ 760.00 mm Hg | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

46.11 °C | |

| Record name | Allyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble in water. Miscible with alcohol, chloroform, ether, carbon tetrachloride., insoluble in water; miscible in ethyl alcohol and diethyl ether | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888 at 27 °C/4 °C, 0.887-0.892 | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

9.22 [mmHg], 9.22 mm Hg at 25 °C | |

| Record name | Allyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

592-88-1 | |

| Record name | Diallyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3,3'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Prop-2-en-1-ylsulfanyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60G7CF7CWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-85 °C | |

| Record name | ALLYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diallyl Sulfide: A Comprehensive Technical Guide on its Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS) is a prominent organosulfur compound naturally occurring in garlic (Allium sativum) and other members of the Allium family. It is a key contributor to the characteristic aroma and flavor of these plants. Beyond its sensory attributes, this compound has garnered significant interest in the scientific community for its diverse biological activities, including potential applications in drug development and as a research tool in various cellular studies. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, detailed experimental methodologies for their determination, and a summary of its engagement with key cellular signaling pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀S | [1] |

| Molecular Weight | 114.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, garlic-like | [1] |

| Boiling Point | 138-139 °C at 760 mmHg | [1] |

| Melting Point | -83 °C to -85 °C | [1] |

| Density | 0.887 g/cm³ at 25 °C | [2] |

| Vapor Pressure | 7 mmHg at 20 °C | [2] |

| Vapor Density | 3.9 (vs air) | [2] |

| Refractive Index | n20/D 1.490 | [2] |

| Flash Point | 46 °C | [1] |

Solubility Properties

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [3][4] |

| Ethanol | Soluble (3 mg/mL) | [3][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble (5 mg/mL) | [5] |

| Dimethylformamide (DMF) | Soluble (10 mg/mL) | [5] |

| Ether | Soluble | [3] |

| Acetone | Soluble | [3] |

| Chloroform | Soluble | [6] |

| Carbon Tetrachloride | Soluble | [6] |

Spectral Data

| Technique | Data Summary |

| ¹H NMR | Spectral data available.[7] |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry (MS) | Spectral data available.[8] |

| Infrared (IR) Spectroscopy | Spectral data available.[3] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound and for assessing its biological activity.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

This compound sample

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 to 200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Capillary Tube Placement: Place the capillary tube, with the sealed end facing up, into the test tube containing the this compound.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with mineral oil to a level just above the side arm.

-

Immersion: Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the this compound sample is below the oil level. The rubber band should remain above the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure even heat distribution through convection currents.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[10]

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Pipettes

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated HPLC or GC method with a standard curve.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).[10]

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[11][12]

Signaling Pathways and Experimental Workflows

This compound and its related compounds, such as diallyl disulfide (DADS), have been shown to modulate several critical signaling pathways involved in cellular processes like apoptosis, oxidative stress response, and inflammation.

General Experimental Workflow for Bioactivity Assessment

General workflow for in vitro bioactivity assessment of this compound.

This compound-Induced Apoptosis Pathway

This compound and diallyl disulfide induce apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway. This involves the activation of caspases, a family of cysteine proteases that execute programmed cell death.

Intrinsic apoptosis pathway induced by this compound/disulfide.

Nrf2-Mediated Antioxidant Response

This compound activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. This compound can modify specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.

Activation of the Nrf2 antioxidant pathway by this compound/trisulfide.

Modulation of PI3K/Akt/mTOR, MAPK/ERK, and NF-κB Pathways

This compound and its derivatives have been shown to influence other critical signaling cascades, often in a context-dependent manner.

-

PI3K/Akt/mTOR Pathway: Diallyl disulfide has been reported to inhibit the PI3K/Akt/mTOR pathway in some cancer cells, leading to decreased proliferation and survival.[13][14]

-

MAPK/ERK Pathway: The modulation of the MAPK/ERK pathway by diallyl disulfide can be complex, with some studies showing activation and others inhibition, potentially contributing to both cell cycle arrest and apoptosis.[15][16][17]

-

NF-κB Pathway: Diallyl disulfide can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival. This inhibition can occur through the suppression of IKKε and phosphorylated ERK.[8][18][19]

Overview of this compound's modulation of key signaling pathways.

Conclusion

This compound possesses a well-characterized set of chemical and physical properties that are fundamental to its application in scientific research. Its biological activities are multifaceted, stemming from its ability to modulate key cellular signaling pathways involved in apoptosis, oxidative stress, and inflammation. The experimental protocols detailed herein provide a foundation for the consistent and reproducible investigation of this intriguing organosulfur compound. Further research into the precise molecular interactions of this compound within these pathways will continue to unveil its therapeutic and research potential.

References

- 1. This compound | C6H10S | CID 11617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Diallyl disulfide induces caspase-dependent apoptosis via mitochondria-mediated intrinsic pathway in B16F-10 melanoma cells by up-regulating p53, caspase-3 and down-regulating pro-inflammatory cytokines and nuclear factor-κβ-mediated Bcl-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 16. Diallyl disulfide induces ERK phosphorylation and alters gene expression profiles in human colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 18. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Diallyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS) is an organosulfur compound recognized for its characteristic pungent odor, reminiscent of garlic, and its significant therapeutic potential. As a key bioactive constituent of garlic (Allium sativum) and other Allium species, DAS has garnered considerable interest in the scientific community.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its analysis. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural product.

Natural Sources of this compound

This compound and its related polysulfides are predominantly found in plants belonging to the genus Allium. These compounds are responsible for the distinctive aroma and flavor of these plants.[2]

-

Garlic (Allium sativum) : Garlic is the most potent natural source of this compound and its derivatives, including diallyl disulfide (DADS) and diallyl trisulfide (DATS).[2] These compounds are major components of garlic essential oil.[3]

-

Onions (Allium cepa) : Onions also contain diallyl sulfides, although typically in lower concentrations than garlic.[2]

-

Shallots (Allium cepa var. aggregatum) : Similar to onions, shallots are a source of these organosulfur compounds.[2]

-

Leeks (Allium porrum) : Leeks contribute to the dietary intake of diallyl sulfides.[2]

-

Chives (Allium schoenoprasum) : Chives also contain diallyl sulfides.

The concentration and relative composition of diallyl sulfides in these plants can vary significantly depending on factors such as geographical origin, cultivation practices, and processing methods.[4]

Quantitative Data on this compound and Related Compounds in Garlic Essential Oil

The following table summarizes the percentage composition of this compound and its related polysulfides in garlic essential oil from various studies. This data highlights the variability in composition based on geographical source and extraction method.

| Compound | Spain (Clevenger) (%) | Spain (Industrial Steam) (%) | Spain (Industrial Hydrodistillation) (%) | Egypt (Hydrodistillation) (%) | Serbia (Hydrodistillation) (%) | France (Hydrodistillation) (%) | India (Steam Distillation) (%) | China (Commercial) (%) |

| This compound (DAS) | 1.9–9.5 | - | - | - | - | 6.6 | - | 4.5–11.4 |

| Diallyl disulfide (DADS) | 20.8–27.9 | 25.2 | 28.1 | 25.2 | 28.1 | 37.9 | 27.1–46.8 | 45.1–63.2 |

| Diallyl trisulfide (DATS) | 16.8–33.4 | 21.1 | 33.6 | 21.1 | 33.6 | 28.1 | 19.9–34.1 | 18.5–23.4 |

| Allyl methyl disulfide | 4.4–8.3 | - | - | - | - | 3.7 | 4.4–12.0 | - |

| Allyl methyl trisulfide | 14.5–19.2 | 23.8 | 17.8 | 23.8 | 17.8 | 7.3 | 8.3–18.2 | - |

| Diallyl tetrasulfide | - | - | - | - | - | 4.1 | - | 6.3–10.5 |

Data compiled from[4].

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating enzymatic and chemical process that occurs in Allium species upon tissue damage. The pathway begins with the stable precursor, alliin, and culminates in the formation of a variety of volatile organosulfur compounds.[5]

The Alliinase-Mediated Conversion of Alliin to Allicin

Intact garlic cloves contain the odorless amino acid derivative, (+)-S-allyl-L-cysteine sulfoxide, commonly known as alliin .[6] Within the plant cells, alliin is localized in the cytoplasm, while the enzyme alliinase is stored in the vacuoles. When garlic is crushed, cut, or otherwise damaged, the cellular compartments are disrupted, allowing alliinase to come into contact with alliin.[7]

Alliinase rapidly catalyzes the conversion of alliin into allicin (diallyl thiosulfinate) and other byproducts.[8] This enzymatic reaction is the primary step in the generation of garlic's characteristic aroma and bioactive compounds.

Decomposition of Allicin to Diallyl Sulfides

Allicin is a highly unstable and reactive molecule.[5] It readily decomposes, particularly in the presence of heat or in oily environments, to yield a mixture of lipid-soluble organosulfur compounds, including this compound (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[9][10] This decomposition is a complex series of chemical reactions.

The following diagram illustrates the biosynthetic pathway from alliin to this compound and other related compounds.

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound and related compounds from garlic, based on established gas chromatography (GC) methods.[6][11]

Extraction of Diallyl Sulfides from Garlic

The following protocol outlines a general procedure for the extraction of diallyl sulfides from fresh garlic cloves for subsequent analysis.

Materials:

-

Fresh garlic cloves

-

Distilled water

-

Hexane (or other suitable nonpolar solvent)

-

Anhydrous sodium sulfate

-

Blender or mortar and pestle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Weigh a known amount of fresh garlic cloves (e.g., 50 g).

-

Crush the garlic cloves using a blender or mortar and pestle with a small amount of distilled water to facilitate the enzymatic reaction.

-

Allow the homogenate to stand at room temperature for approximately 30 minutes to ensure the conversion of alliin to allicin and its subsequent decomposition products.

-

Transfer the homogenate to a separatory funnel.

-

Perform a liquid-liquid extraction by adding hexane in a 1:2 (homogenate:solvent) ratio.

-

Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the upper organic (hexane) layer.

-

Repeat the extraction of the aqueous layer with fresh hexane two more times to ensure complete extraction of the lipid-soluble sulfides.

-

Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator under reduced pressure and at a low temperature (below 40°C) to prevent the degradation of volatile compounds.

-

The resulting concentrate is ready for GC analysis.

Gas Chromatography (GC) Analysis of Diallyl Sulfides

The following GC parameters are based on a validated method for the quantification of diallyl disulfide and diallyl trisulfide in garlic.[6][11]

Instrumentation:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary column: HP-1 or equivalent nonpolar column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 200°C[11]

-

Detector Temperature: 200°C[11]

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 1 minute.

-

Ramp: Increase at 1°C/min to 180°C.[11]

-

-

Carrier Gas: Helium or Nitrogen.

-

Flow Rate: 0.80 mL/min.[11]

-

Injection Volume: 1.0 µL.[11]

-

Split Ratio: 50:1 (can be optimized).

Quantification:

-

Prepare standard solutions of authentic this compound, diallyl disulfide, and diallyl trisulfide in hexane at various concentrations (e.g., 0.5–20 µg/mL).[6]

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared garlic extract.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the concentration of each this compound in the extract using the calibration curve.

The following diagram outlines the general experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound and its related organosulfur compounds are significant bioactive molecules with promising applications in drug development and as health-promoting agents. A thorough understanding of their natural sources, biosynthesis, and analytical methodologies is crucial for researchers in this field. This guide provides a foundational overview to support further investigation and utilization of these potent natural products. The provided experimental protocols offer a starting point for the reliable extraction and quantification of diallyl sulfides, which can be adapted and optimized for specific research needs.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. pharmacyinfoline.com [pharmacyinfoline.com]

- 3. mdpi.com [mdpi.com]

- 4. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. The Effects of Allicin, a Reactive Sulfur Species from Garlic, on a Selection of Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. discovery.researcher.life [discovery.researcher.life]

Preliminary Biological Activities of Diallyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS) and its related polysulfides, diallyl disulfide (DADS) and diallyl trisulfide (DATS), are organosulfur compounds derived from garlic (Allium sativum) and other Allium species. These compounds are responsible for many of garlic's characteristic medicinal properties. Upon crushing garlic, the precursor molecule alliin is converted by the enzyme alliinase into allicin, which is unstable and rapidly decomposes into a variety of oil-soluble compounds, including DAS, DADS, and DATS.[1][2] Extensive preclinical research has demonstrated a broad spectrum of biological activities for these compounds, positioning them as promising candidates for further investigation in drug development. This technical guide provides an in-depth overview of the preliminary biological activities of this compound and its related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound and its polysulfides have demonstrated significant anticancer effects across various cancer cell lines and in animal models.[3][4] The mechanisms underlying these effects are multifaceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of various signaling pathways.[5][6][7]

Quantitative Data

The following table summarizes the cytotoxic and anti-proliferative effects of diallyl sulfides on different cancer cell lines.

| Compound | Cancer Type | Cell Line | Effect | Concentration/Dose | Reference |

| Diallyl trisulfide (DATS) | Skin Cancer | A375 (Melanoma), BCC | Growth inhibition, G2/M arrest, apoptosis | Not specified | [8] |

| Diallyl disulfide (DADS) | Breast Cancer | MCF-7 | Apoptosis, cell cycle arrest (Sub-G0 increase) | Not specified | [4] |

| Diallyl disulfide (DADS) | Esophageal Cancer | ECA109A | Decreased cell viability | Not specified | [9] |

| Diallyl trisulfide (DATS) | Lung Cancer | A549 | Apoptosis, proliferation inhibition | Not specified | |

| Diallyl trisulfide (DATS) | Colon Cancer | HT-29 | Inhibition of migration, invasion, and angiogenesis | Not specified | |

| Diallyl disulfide (DADS) | Skin Cancer | Mouse skin tumors (DMBA-induced) | Apoptosis induction | Not specified | [8] |

Signaling Pathways in Anticancer Activity

Diallyl sulfides modulate several key signaling pathways to exert their anticancer effects. These include the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis, and the inhibition of pro-survival pathways such as PI3K/Akt.[5][8]

Experimental Protocols

1.3.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound, diallyl disulfide, or diallyl trisulfide for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

1.3.2. Apoptosis Assay (TUNEL Assay)

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentration of the this compound compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) according to the manufacturer's instructions.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Anti-inflammatory Activity

Diallyl sulfides exhibit potent anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[1][9][10]

Quantitative Data

| Compound | Model | Effect | Concentration/Dose | Reference |

| Diallyl disulfide (DADS) | Rat emphysema model (CSE-induced) | ↓ TNF-α, IL-1β, IL-6 | Not specified | [10] |

| This compound (DAS) | Rat aortic smooth muscle cells (A7r5) | ↓ TNF-α, IL-1β expression | Not specified | [1] |

| This compound (DAS) | Human chondrocytes and synovial cells | ↓ COX-2 expression | Not specified | [1] |

| Diallyl disulfide (DADS) | BAR-T cells | ↓ NF-κB signaling | Not specified | [9] |

Signaling Pathways in Anti-inflammatory Activity

Experimental Protocols

2.3.1. Measurement of Pro-inflammatory Cytokines (ELISA)

-

Sample Collection: Collect cell culture supernatants or serum from animal models treated with diallyl sulfides.

-

ELISA Procedure: Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.

-

Coating: Coat a 96-well plate with the capture antibody.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add the samples and standards to the wells and incubate.

-

Detection Antibody: Add the detection antibody, followed by a substrate solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Cardiovascular Effects

Diallyl sulfides have shown promise in promoting cardiovascular health through various mechanisms, including antioxidant and anti-inflammatory effects, reduction of blood pressure, and inhibition of platelet aggregation.[11][12][13] Diallyl trisulfide, in particular, is noted for its cardioprotective effects, which are partly mediated by the release of hydrogen sulfide (H₂S).[14][15]

Quantitative Data

| Compound | Model | Effect | Concentration/Dose | Reference |

| Diallyl trisulfide (DATS) | Diabetic cardiomyopathy in rats | Improved cardiac function | 16-day treatment | [14] |

| Diallyl trisulfide (DATS) | Hypertensive cardiomyopathy in rats | Lowered diastolic blood pressure and heart rate | Not specified | [14] |

| Diallyl disulfide (DADS) | Diabetic rats | Improved cardiac dysfunction | Not specified | [12] |

| Diallyl trisulfide (DATS) | Mouse model of transverse aortic constriction | Preserved left ventricular function | 12-week treatment | [13] |

Signaling Pathways in Cardiovascular Protection

Experimental Protocols

3.3.1. Measurement of Cardiac Function (Echocardiography in Rats)

-

Animal Model: Induce diabetic cardiomyopathy or hypertension in rats.

-

Treatment: Administer diallyl sulfides orally or via injection for a specified duration.

-

Anesthesia: Anesthetize the rats (e.g., with isoflurane).

-

Echocardiography: Perform transthoracic echocardiography using a high-frequency ultrasound system.

-

Image Acquisition: Obtain M-mode and two-dimensional images of the left ventricle.

-

Parameter Measurement: Measure parameters such as left ventricular internal dimension, ejection fraction, and fractional shortening.

-

Data Analysis: Compare the cardiac function parameters between treated and control groups.

Antimicrobial Activity

Diallyl sulfides possess broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[12][16][17][18][19] The antimicrobial potency of diallyl sulfides increases with the number of sulfur atoms.[18][20]

Quantitative Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Diallyl trisulfide (DATS) | Campylobacter jejuni | ≤ 32 - 64 | [17] |

| Diallyl trisulfide (DATS) | Trametes hirsuta | IC₅₀: 56.1 | [21] |

| Diallyl trisulfide (DATS) | Laetiporus sulphureus | IC₅₀: 31.6 | [21] |

| Diallyl disulfide (DADS) | Trametes hirsuta | IC₅₀: 116.2 | [21] |

| Diallyl disulfide (DADS) | Laetiporus sulphureus | IC₅₀: 73.2 | [21] |

Experimental Protocols

4.2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the this compound compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time, atmosphere).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Diallyl sulfides are potent antioxidants that can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[22][23][24] This activity contributes to their protective effects in various disease models.[1][9]

Signaling Pathways in Antioxidant Activity

Experimental Protocols

5.2.1. DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of the this compound compound.

-

Reaction: Mix the this compound solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Metabolism and Detoxification

Diallyl sulfides are known to modulate the activity of drug-metabolizing enzymes, particularly cytochrome P450 2E1 (CYP2E1).[1] They can also induce phase II detoxification enzymes, such as glutathione S-transferases (GSTs), which play a crucial role in eliminating toxins from the body.[2][12][25][26]

Toxicity

While generally considered safe at dietary consumption levels, high doses of diallyl sulfides can exhibit toxicity.[1][2][27] Acute toxicity studies in mice have shown that this compound is well-tolerated at single oral doses up to 1600 mg/kg.[28] However, intraperitoneal administration of high doses of DAS (1600-1920 mg/kg) can lead to pathological changes in the lungs, liver, and reproductive organs.[29] For diallyl trisulfide, the LD₅₀ value in mice from acute toxicity studies was determined to be 188.67 mg/kg.[30]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The preliminary biological activities described herein are based on preclinical studies, and further research, including robust clinical trials, is necessary to establish the efficacy and safety of diallyl sulfides in humans.

References

- 1. This compound: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 4. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Mechanism of Breast and Prostate Cancer Cell Killing by Diallyldisulfide – An Over View [opensciencepublications.com]

- 6. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms of garlic-derived allyl sulfides in the inhibition of skin cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 10. Pharmacological Investigation of the Anti-Inflammation and Anti-Oxidation Activities of Diallyl Disulfide in a Rat Emphysema Model Induced by Cigarette Smoke Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mm-encapsulation.com [mm-encapsulation.com]

- 14. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. Allylsulfide constituents of garlic volatile oil as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Nonenzymatic antioxidant activity of four organosulfur compounds derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. caringsunshine.com [caringsunshine.com]

- 26. vitabase.com [vitabase.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Safety assessment and exploration of the mechanism of toxic effects of diallyl trisulfide: Based on acute and subacute toxicity and proteomics experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Diallyl Sulfide in Cellular Signaling: A Technical Guide for Researchers

Abstract

Diallyl sulfide (DAS), a principal oil-soluble organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its pleiotropic biological effects, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which DAS modulates critical cellular signaling pathways. We will explore its role in the activation of the Nrf2 antioxidant response, the induction of apoptosis and cell-cycle arrest via p53 and mitochondrial-dependent pathways, and the inhibition of pro-inflammatory and survival signals, including the NF-κB and PI3K/Akt pathways. This document summarizes key quantitative data, details common experimental protocols for investigating DAS's effects, and provides visual representations of the core signaling networks. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential and its intricate interactions at the cellular level.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple, often interconnected, cellular signaling pathways. Its ability to induce a multi-prong strategy against pathological conditions like cancer involves the simultaneous modulation of pathways governing cellular stress response, proliferation, survival, and inflammation.[2]

Antioxidant and Detoxification Pathways: The Nrf2-ARE Axis

A primary mechanism of DAS's protective effects is its ability to bolster the cell's intrinsic antioxidant defenses through the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DAS is proposed to induce a transient increase in reactive oxygen species (ROS), which in turn activates Mitogen-Activated Protein Kinases (MAPKs) such as ERK and p38.[5][7] These kinases can phosphorylate Nrf2, leading to its dissociation from Keap1. Once liberated, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates their transcription.[5][7]

This leads to the upregulation of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): A critical enzyme in cellular defense against oxidative stress.[7][8]

-

Phase II Detoxification Enzymes: Such as Glutathione S-Transferase (GST), NAD(P)H:quinone oxidoreductase 1 (NQO1), and others that play a vital role in detoxifying carcinogens and xenobiotics.[4][6]

This DAS-mediated activation of the Nrf2 pathway is a key mechanism for its chemopreventive and anti-inflammatory effects, protecting cells from oxidative damage induced by toxins or pathological states.[6][7]

Apoptosis and Cell Cycle Regulation

DAS has demonstrated potent pro-apoptotic and anti-proliferative activity in various cancer cell models.[9][10] It achieves this by intervening at key checkpoints of the cell cycle and by activating the intrinsic, mitochondria-dependent pathway of apoptosis.

Cell Cycle Arrest: DAS can induce cell cycle arrest, primarily in the G0/G1 or G2/M phase, depending on the cell type.[9][10] This is often mediated through the p53 tumor suppressor pathway.[2][9] DAS treatment has been shown to increase the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2][9] The upregulation of p21 inhibits the activity of cyclin-dependent kinases (CDKs) like CDK2 and CDK6, which are essential for cell cycle progression, thereby halting cell division.[9]

Induction of Apoptosis: DAS triggers apoptosis primarily through the mitochondrial pathway.[9][10] Key events include:

-

Modulation of Bcl-2 Family Proteins: DAS treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3][9][10]

-

Mitochondrial Dysfunction: This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane potential.[9]

-

Cytochrome c Release: The compromised membrane allows for the release of cytochrome c from the mitochondria into the cytosol.[9][10]

-

Caspase Activation: In the cytosol, cytochrome c forms a complex with Apaf-1, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[10] Activated caspase-3 is responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][10]

Pro-inflammatory and Survival Pathways

DAS also modulates signaling pathways that are critical for inflammation and cell survival, which are often dysregulated in cancer and other chronic diseases.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. DAS has been shown to suppress the activation of NF-κB.[3][6][8] This inhibitory effect can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β and downregulate anti-apoptotic proteins, contributing to both its anti-inflammatory and pro-apoptotic effects.[3][6]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. In some cancer models, DAS has been shown to reduce the expression of PI3K and inhibit the phosphorylation of Akt, thereby suppressing this pro-survival pathway and sensitizing cells to apoptosis.[2][3]

-

MAPK Pathways: The role of DAS in regulating MAPK pathways (ERK, p38, JNK) is complex and appears to be context-dependent. While activation of ERK and p38 is linked to DAS-induced Nrf2 activation[4][5], inhibition of these same pathways has been observed in other contexts, such as the suppression of cancer cell migration and invasion.[3][11] For instance, DAS can attenuate TNFα-induced CCL2 release by reducing the phosphorylation of ERK.[11] This highlights the nuanced role of MAPKs as key nodes that DAS can modulate to achieve different biological outcomes.

Quantitative Analysis of this compound's Effects

The biological activity of DAS is dose- and time-dependent. The following tables summarize quantitative data from key studies to provide a comparative overview.

Table 1: In Vitro Studies - Cell Viability and Apoptosis

| Cell Line | DAS Concentration | Duration | Effect | Reference |

| Human Cervical Cancer (Ca Ski) | 25-100 μM | 24-48 h | Dose- and time-dependent decrease in viability; induction of G0/G1 arrest and apoptosis. | [9] |

| Anaplastic Thyroid Cancer (ARO) | Not specified | Not specified | Dose-dependent inhibition of proliferation; increased sub-G1 DNA accumulation. | [10] |

| Human Colon Cancer (colo 205) | Not specified | Not specified | Inhibition of migration and invasion. | [3] |

Table 2: In Vitro Studies - Protein and Gene Expression Changes

| Pathway | Target Protein/Gene | Cell Line | DAS Concentration | Change | Reference |

| Cell Cycle | p53, p21, p27 | Ca Ski | 75 μM | Increased expression | [9] |

| Cell Cycle | CDK2, CDK6, CHK2 | Ca Ski | 75 μM | Decreased expression | [9] |

| Apoptosis | Bax/Bcl-2 ratio | ARO | Not specified | Increased ratio | [10] |

| Nrf2 Pathway | Nrf2 | MRC-5 (lung) | Not specified | Induced nuclear translocation | [4][5] |

| Nrf2 Pathway | HO-1 | HepG2 | Not specified | Dose- and time-dependent increase in protein and mRNA | [7] |

| Inflammation | MMP-2, MMP-7 | colo 205 | Not specified | Dose-dependent inhibition of expression | [3] |

Table 3: In Vivo Studies - Dosages and Outcomes

| Animal Model | DAS Dosage | Route | Key Findings | Reference |

| Wistar Rats | 150 mg/kg/day | Intraperitoneal | Enhanced antioxidant enzymes (SOD, CAT, GPx) and Nrf2 activation; suppressed inflammatory markers (iNOS, NF-κB, TNF-α) in gentamicin-induced nephrotoxicity. | [6] |

| Rats | Oral (7 days) | Oral | Cmax plasma level of 15 ± 4.2 μM; increased pulmonic Nrf2 protein expression and antioxidant enzyme activity. | [4][5] |

| Swiss Albino Mice | Not specified | Not specified | Upregulated p53 and Bax; downregulated Bcl-2 and survivin; reduced expression of Ras, PI3K/Akt, and p38MAPK in DMBA-induced skin tumors. | [2] |

| C57BL/6 Mice | Up to 1600 mg/kg | Oral (single dose) | Well-tolerated with no mortality; considered to have a safe acute toxicity profile. | [12] |

Key Experimental Methodologies

Investigating the effects of DAS on cellular signaling requires a combination of in vitro and in vivo techniques. The following are detailed protocols for commonly cited experiments.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines (e.g., Ca Ski for cervical cancer, ARO for thyroid cancer, HepG2 for liver studies).[7][9][10]

-

Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

DAS Preparation: Dissolve DAS in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

-

Treatment Protocol: Seed cells in plates or flasks and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of DAS (e.g., 25, 50, 75, 100 μM) or vehicle control (DMSO) for specified time periods (e.g., 24, 48 hours).[9]

Western Blotting for Protein Expression Analysis

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Quantification: Determine protein concentration using a BCA or Bradford protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Nrf2, p-ERK, β-actin) overnight at 4°C.[2][6][9]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Harvest cells after DAS treatment, including any floating cells. Wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight or longer.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Analysis: Use analysis software to generate a histogram of cell count versus DNA content, allowing for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[10]

Discussion and Future Directions

This compound is a potent modulator of multiple signaling pathways, making it a compound of significant interest for chemoprevention and therapy. Its ability to simultaneously enhance antioxidant defenses via Nrf2, induce apoptosis in cancer cells, and suppress pro-inflammatory signals like NF-κB underscores its therapeutic potential.[2][6]

However, several areas require further investigation. The context-dependent regulation of MAPK pathways by DAS needs to be elucidated more clearly to understand when it acts as an activator versus an inhibitor. While acute toxicity appears low[12], the effects of long-term administration and its detailed pharmacokinetic and pharmacodynamic profiles in humans are not fully established. Furthermore, most studies have been conducted in vitro or in preclinical animal models. Rigorous clinical trials are necessary to translate these promising findings into therapeutic applications.

Future research should focus on developing targeted delivery systems to improve the bioavailability of DAS and minimize off-target effects. Investigating synergistic effects of DAS with existing chemotherapeutic agents could also open new avenues for combination therapies, potentially reducing drug resistance and toxicity.[3] A deeper understanding of its interaction with the gut microbiome and its metabolism will be crucial for optimizing its use as a dietary supplement or therapeutic agent.

References

- 1. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of Multiple Signaling Pathways in this compound Mediated Apoptosis in Mouse Skin Tumors [journal.waocp.org]

- 3. This compound: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of this compound on in vitro and in vivo Nrf2-mediated pulmonic antioxidant enzyme expression via activation ERK/p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound enhances antioxidants and inhibits inflammation through the activation of Nrf2 against gentamicin-induced nephrotoxicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound promotes cell-cycle arrest through the p53 expression and triggers induction of apoptosis via caspase- and mitochondria-dependent signaling pathways in human cervical cancer Ca Ski cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces growth inhibition and apoptosis of anaplastic thyroid cancer cells by mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

toxicological profile of diallyl sulfide in preclinical studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl sulfide (DAS) is a prominent organosulfur compound found in garlic (Allium sativum) and is recognized for its potential therapeutic properties, including chemopreventive and cardioprotective effects. Despite its promising bioactivity, a comprehensive understanding of its toxicological profile is paramount for its safe development as a potential therapeutic agent. This technical guide provides an in-depth overview of the preclinical toxicology of this compound, summarizing key findings from in vitro and in vivo studies. The document covers acute, subchronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While significant research has elucidated the mechanisms of DAS's biological effects, particularly its interaction with metabolic enzymes and antioxidant pathways, there are notable gaps in the publicly available preclinical safety data, especially concerning long-term exposure and reproductive health. This guide aims to consolidate the existing knowledge, present it in a clear and accessible format, and highlight areas requiring further investigation.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single dose. For this compound, the primary measure of acute toxicity is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Data Presentation: Acute Oral Toxicity of this compound

| Species | Strain | Route of Administration | LD50 | Reference |

| Rat | Not Specified | Oral | 2980 mg/kg | [1][2] |

| Mouse | C57BL/6 | Oral | >1600 mg/kg (No mortality or significant toxicological changes observed) | [3][4][5] |

Experimental Protocols: Acute Oral Toxicity (General Guideline - OECD 423)

The acute toxic class method (OECD 423) is a sequential testing procedure that uses a small number of animals to classify a substance into a toxicity category.

-

Animals: Typically, three animals of a single sex (usually females, as they are often slightly more sensitive) are used for each step.

-

Housing and Fasting: Animals are caged individually and fasted (with access to water) overnight before dosing.

-

Dose Administration: The test substance is administered orally via gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on existing information about the substance.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Procedure:

-

If mortality occurs in the first group, the test is repeated with a lower dose in a new group of animals.

-

If no mortality occurs, the test is repeated with a higher dose in a new group of animals.

-

This stepwise procedure continues until the dose that causes mortality is identified, allowing for classification of the substance's acute toxicity.

-

Subchronic and Chronic Toxicity

Subchronic (typically 90 days) and chronic (longer-term) toxicity studies are crucial for identifying the potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL) for repeated exposures.

Data Presentation: Subchronic and Chronic Toxicity of this compound

No dedicated 90-day or chronic oral toxicity studies for this compound in rodents with a determined NOAEL were identified in the publicly available literature. This represents a significant data gap in the toxicological profile of DAS.

Experimental Protocols: 90-Day Oral Toxicity Study in Rodents (General Guideline - OECD 408)

This guideline provides a framework for evaluating the effects of a substance administered orally for 90 days.

-

Animals: The preferred species is the rat. At least 10 males and 10 females per group are used.

-

Dose Levels: At least three dose levels and a concurrent control group are required. The highest dose should induce toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity.

-

Administration: The test substance is administered daily, seven days a week, for 90 days, typically via the diet, drinking water, or gavage.

-

Observations:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to assess a range of parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).

-

Ophthalmology: Examinations are performed before and after the study.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined microscopically for any pathological changes.

-

-

NOAEL Determination: The highest dose at which no adverse effects are observed is determined as the NOAEL.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer.

Data Presentation: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation (S9) | Result | Reference |

| Sister Chromatid Exchange | Hamster Ovary Cells | Not specified | Positive | [2] |

| Cytogenetic Analysis (Chromosome Aberrations) | Hamster Ovary Cells | Not specified | Positive | [2] |

Note: There is a lack of comprehensive, publicly available data from standard battery of genotoxicity tests (e.g., Ames test, in vivo micronucleus test) conducted according to current OECD guidelines specifically for this compound.

Experimental Protocols: In Vitro Mammalian Chromosomal Aberration Test (General Guideline - OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO), cell strains, or primary cell cultures are used.

-

Treatment: Cells are exposed to the test substance at a minimum of three analyzable concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Metaphase Arrest: After treatment, a spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

-

Microscopic Analysis: Metaphase cells are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

-

Evaluation: A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations or a reproducible increase at one or more concentrations.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to evaluate the tumor-inducing potential of a substance.

Data Presentation: Carcinogenicity of this compound

No dedicated carcinogenicity bioassays for this compound conducted by recognized bodies such as the National Toxicology Program (NTP) were identified in the publicly available literature. It is important to note that while some studies suggest DAS has chemopreventive properties against certain carcinogens, this does not preclude the possibility of its own carcinogenicity under different conditions.

Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproductive capabilities and normal development.

Data Presentation: Reproductive and Developmental Toxicity of this compound

No specific multi-generational reproductive or prenatal developmental toxicity studies for this compound were found in the publicly available literature. This is a critical data gap for a comprehensive risk assessment.

Experimental Protocols: Two-Generation Reproduction Toxicity Study (General Guideline - OECD 416)

This study evaluates the effects of a substance on male and female reproductive performance and on the offspring over two generations.

-

Animals: The rat is the preferred species.

-